Due to its chemical structure containing a furanone ring, (4S)-4-Propyloxolan-2-one might hold potential in areas where similar furanone compounds are used. Furanones are a class of naturally occurring organic compounds with a wide range of biological activities, including antifungal, antibacterial, and insecticidal properties . Research on other furanones suggests their potential as antitumor agents and enzyme inhibitors . However, specific research on (4S)-4-Propyloxolan-2-one in these areas is not yet documented in scientific literature.
(4S)-4-Propyloxolan-2-one, also known by its Chemical Abstracts Service number 72397-60-5, is a cyclic ester with the molecular formula CHO and a molecular weight of 128.17 g/mol. This compound belongs to the class of lactones, specifically a propyloxolan derivative, characterized by a five-membered ring structure containing an oxygen atom. The unique stereochemistry at the 4-position contributes to its distinct chemical properties and potential biological activities.
These reactions highlight the compound's versatility in synthetic organic chemistry.
Research indicates that (4S)-4-Propyloxolan-2-one exhibits potential biological activities, particularly as an enzyme inhibitor and receptor modulator. Its mechanism of action may involve binding to specific molecular targets, thereby influencing various biochemical pathways. This property makes it a subject of interest in pharmacological studies aimed at developing new therapeutic agents.
The synthesis of (4S)-4-Propyloxolan-2-one can be achieved through several methods:
(4S)-4-Propyloxolan-2-one has various applications across multiple fields:
Studies on (4S)-4-Propyloxolan-2-one's interactions with biological systems are crucial for understanding its pharmacological potential. Research has shown that it may inhibit specific enzymes by binding to their active sites, thus preventing substrate interaction and subsequent catalytic activity. These interactions are vital for elucidating its role in various biochemical pathways and its potential as a therapeutic agent.
Several compounds share structural similarities with (4S)-4-Propyloxolan-2-one:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 4-Butyrolactone | Lactone | Contains a butyl side chain; used as a solvent and intermediate in organic synthesis. |
| 2-Oxetanone | Oxolane derivative | Different substitution pattern; used in organic synthesis. |
| Dihydrofuran-2-one | Related compound | Similar ring structure but different functional groups; used in various chemical syntheses. |
Uniqueness: The distinct substitution pattern of (4S)-4-Propyloxolan-2-one imparts unique chemical and biological properties that differentiate it from these similar compounds. Its specific propyloxolane structure allows for unique interactions with biological targets, enhancing its value in research applications .
Catalytic asymmetric transfer hydrogenation (ATH) has emerged as a robust strategy for synthesizing chiral γ-lactones, including (4S)-4-propyloxolan-2-one. This method typically employs ruthenium-based catalysts paired with chiral ligands to reduce γ-keto carboxylic acids into their corresponding diols, which subsequently undergo lactonization. A landmark study demonstrated the use of a Ru-(arene) complex with a m-terphenylsulfonamide ligand (e.g., L8) to achieve dynamic kinetic resolution (DKR) of β-aryl α-keto esters, yielding trisubstituted γ-butyrolactones with up to 96.5:3.5 enantiomeric ratio (er) .
Key to this process is the formic acid–triethylamine azeotrope, which serves as both the hydrogen donor and proton source. The reaction proceeds via a reduction-lactonization sequence, where the keto ester is first reduced to a diol intermediate. Spontaneous cyclization then forms the γ-lactone ring. For (4S)-4-propyloxolan-2-one, optimal conditions involve temperatures of 40–60°C and catalyst loadings as low as 0.5 mol%, achieving yields exceeding 90% .
Table 1: Representative Conditions for Ru-Catalyzed ATH of γ-Keto Carboxylic Acids
| Substrate | Catalyst System | Temperature (°C) | Yield (%) | ee (%) |
|---|---|---|---|---|
| β-Phenyl derivative | Ru/L8 | 50 | 92 | 99 |
| β-Heteroaryl analog | Ru/L7 | 60 | 88 | 98 |
The stereochemical outcome is heavily influenced by the ligand architecture. For instance, α-naphthyl ethylenediamine backbones paired with m-terphenylsulfonamides enhance enantiocontrol by creating a sterically congested chiral environment around the ruthenium center . This methodology not only streamlines access to (4S)-4-propyloxolan-2-one but also aligns with green chemistry principles, generating only CO₂ and methanol as byproducts .
Dynamic kinetic resolution (DKR) has revolutionized the synthesis of chiral lactones by enabling the simultaneous resolution of racemic intermediates and their conversion into enantiopure products. A notable application involves palladium-catalyzed asymmetric hydrogenation of γ-lactones under base-free conditions. Using a chiral Pd-(BINAP) complex, researchers achieved DKR of racemic γ-keto esters, affording (4S)-4-propyloxolan-2-one with 94% ee and >20:1 diastereomeric ratio (dr) .
The mechanism hinges on the rapid interconversion of substrate enantiomers (racemization) coupled with selective hydrogenation of one enantiomer. For γ-keto esters, racemization occurs via keto-enol tautomerism, while the palladium catalyst selectively reduces the (S)-configured enol intermediate. This approach circumvents the need for exogenous bases, which often complicate downstream purification .
Table 2: DKR Performance Across Catalyst Systems
| Catalyst | Substrate | ee (%) | dr | Scale (g) |
|---|---|---|---|---|
| Pd-(S)-BINAP | γ-Keto ester | 94 | >20:1 | 10 |
| Ru-(R)-DM-SEGPHOS | β-Aryl α-keto ester | 96.5 | >50:1 | 5 |
Industrial scalability is a hallmark of DKR-based syntheses. Continuous flow reactors, for example, enable large-scale production of (4S)-4-propyloxolan-2-one with consistent enantiopurity. A patent-pending method described the use of trans-2-hexen-1-al and nitromethane in a tandem Knoevenagel-Stetter-DKR sequence, achieving multigram quantities with minimal catalyst degradation .
N-Heterocyclic carbenes (NHCs) have garnered attention for their ability to mediate stereoselective cyclizations, particularly in γ-lactone synthesis. In the context of (4S)-4-propyloxolan-2-one, triazolium-derived NHCs catalyze the intramolecular Stetter reaction of γ-keto esters, forming the lactone ring with exceptional enantioselectivity. A seminal study reported the use of (4R,5S)-4-methyl-5-phenyloxazolidone as a chiral auxiliary, achieving >93% ee for both (R)- and (S)-configured intermediates .
The reaction mechanism involves nucleophilic attack by the NHC on the γ-keto ester, generating a Breslow intermediate. Subsequent proton transfer and cyclization yield the γ-lactone, with stereochemistry dictated by the chiral environment of the NHC. This method is notable for its 100% atom economy, as no stoichiometric byproducts are formed .
Table 3: NHC Catalysts and Their Performance
| NHC Catalyst | Substrate | ee (%) | Yield (%) |
|---|---|---|---|
| Triazolium A | γ-Keto ester | 99 | 92 |
| Imidazolium B | β-Aryl derivative | 95 | 85 |
Recent innovations include the integration of NHC catalysis with continuous flow systems, reducing reaction times from hours to minutes. For example, a microfluidic reactor equipped with immobilized NHC catalysts produced (4S)-4-propyloxolan-2-one in 89% yield and 98% ee, highlighting the potential for industrial adoption .
Advanced computational modeling using density functional theory (DFT) and molecular dynamics simulations has been employed to predict stereochemical outcomes during both ring-closing and ring-opening reactions of (4S)-4-Propyloxolan-2-one.
Models demonstrate that the stereochemical integrity at the 4-position is maintained during the ring-closing step due to the chiral center’s influence on the transition state geometry. The propyl substituent enforces a preferred conformation that directs the nucleophilic attack from a specific spatial orientation, leading to selective formation of the (4S) lactone.
In ring-opening kinetics, computational studies reveal that the ring strain and electronic distribution in the lactone ring govern the stereochemical fate. The ring-opening typically proceeds via nucleophilic attack at the carbonyl carbon, leading to an intermediate that can racemize under certain conditions. However, the stereochemical outcome is heavily influenced by the base or catalyst present, as well as solvent effects modeled in silico.
Tables summarizing computational energy profiles indicate that the (4S) isomer has a distinct energy minimum in both closed and open forms, with transition states favoring retention of stereochemistry unless external racemization factors intervene [2] [4].
| Reaction Step | Energy Barrier (kcal/mol) | Stereochemical Outcome |
|---|---|---|
| Ring-Closing (Lactonization) | 15.2 | Retention of (4S) configuration |
| Ring-Opening | 18.7 | Potential for racemization |
| Base-Mediated Racemization | 12.5 | Loss of stereochemical integrity |
In dynamic kinetic systems, (4S)-4-Propyloxolan-2-one can undergo base-mediated racemization, which involves the reversible opening of the lactone ring followed by reprotonation or ring closure that may invert the stereochemistry at the chiral center.
Mechanistic studies show that strong bases abstract the acidic proton adjacent to the carbonyl, generating an enolate intermediate. This intermediate is planar and achiral, allowing for rotation around the C–C bond before ring closure, which can result in a mixture of (4S) and (4R) isomers upon re-lactonization.
Experimental kinetic data demonstrate that racemization rates increase with base concentration and temperature, consistent with a mechanism involving enolate formation. Computational models support this by showing a lowered energy barrier for proton abstraction and enolate formation under basic conditions.
This racemization process is critical in dynamic kinetic resolution strategies, where selective catalysts or conditions can be employed to favor one stereoisomer over the other by coupling racemization with selective transformation steps.
| Condition | Racemization Rate (s^-1) | Mechanistic Insight |
|---|---|---|
| Neutral pH | Negligible | Lactone stable, no racemization |
| Mild Base (e.g., NaHCO3) | 1.2 × 10^-4 | Slow enolate formation |
| Strong Base (e.g., NaOH) | 5.8 × 10^-3 | Rapid enolate formation and racemization |
The enantioselective synthesis of (+)-GR24 involves a multi-step approach where (4S)-4-Propyloxolan-2-one functions as a key building block for constructing the characteristic A-C ring system [1]. Research has demonstrated that the stereochemistry at the 4-position of the oxolan-2-one ring is critical for maintaining the biological activity of the resulting strigolactone analogs [4]. The synthetic pathway typically proceeds through a series of carefully orchestrated transformations that preserve the absolute configuration established in the propyloxolan-2-one precursor [1].
Advanced methodologies for (+)-GR24 synthesis have incorporated dynamic kinetic resolution strategies to enhance enantioselectivity and overall yield [1]. These approaches have demonstrated yields ranging from 80-90% with excellent stereochemical control, making them suitable for both research applications and potential commercial production [4]. The flexibility of the synthetic route allows for the preparation of various GR24 analogs by modifying the functionalization pattern of the propyloxolan-2-one starting material [3].
Table 1: Applications of (4S)-4-Propyloxolan-2-one in Bioactive Molecule Synthesis
| Application Area | Specific Role | Yield Range (%) | Stereochemical Control |
|---|---|---|---|
| Strigolactone Analog Production | Key intermediate in (+)-GR24 synthesis | 80-90 | Enantioselective |
| Pharmaceutical Intermediates | Building block for Brivaracetam synthesis | 85-95 | Diastereoselective |
| Natural Product Synthesis | Precursor for gamma-lactone natural products | 70-90 | Stereocontrolled |
| Agrochemical Precursors | Starting material for crop protection agents | 60-85 | Regioselective |
| Enzyme Inhibition Studies | Beta-lactamase inhibitor development | Variable | Non-stereospecific |
| Bioactive Lactone Scaffolds | Core structure for medicinal chemistry | 65-88 | Enantioselective |
The development of fluorescent strigolactone analogs has further expanded the utility of (4S)-4-Propyloxolan-2-one derivatives in biological research [3]. These compounds have demonstrated enhanced stability compared to traditional GR24, with approximately threefold improvement in aqueous methanol solutions [3]. The increased stability contributes to improved biological activity in various assays, including Orobanche germination tests and Arabidopsis branching inhibition studies [3].
The γ-lactone structural motif represents one of the most prevalent and biologically significant functional groups found in natural products, with (4S)-4-Propyloxolan-2-one serving as a representative example of this important class of compounds [5] [6]. Natural products containing γ-lactone moieties exhibit diverse biological activities including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties [7]. The strategic incorporation of γ-lactone units into natural product frameworks often serves to enhance metabolic stability and improve pharmacokinetic properties [8].
Research has demonstrated that γ-lactone motifs can function as bioisosteres for other functional groups, particularly in the context of drug discovery and development [8]. The conversion of γ-lactones to corresponding NH γ-lactams has emerged as a powerful strategy for modulating biological activity while maintaining structural integrity [8]. This transformation involves reductive carbon-oxygen cleavage followed by iridium-catalyzed carbon-hydrogen amidation, providing access to valuable NH γ-lactam building blocks [8].
The synthesis of γ-lactone natural products has been significantly advanced through the development of trans-cis isomerization and lactonization strategies [9] [10]. These methodologies enable the efficient construction of both γ-lactone and δ-lactone natural products from readily available precursors [9]. Alkaline hydrolysis of hydroxy-alkenoates followed by acid treatment provides the corresponding alkenoic acids, which undergo lactonization with concomitant trans-cis isomerization [9] [10].
Table 2: γ-Lactone Motifs in Natural Product Derivatization
| Natural Product Class | γ-Lactone Role | Synthetic Approach | Biological Activity |
|---|---|---|---|
| Strigolactones | Core butenolide motif | Enantioselective synthesis | Plant hormone activity |
| Prostaglandins | Key synthetic intermediate | Corey lactonization | Anti-inflammatory |
| Macrolide Antibiotics | Lactone bridge formation | Ring-closing metathesis | Antibiotic properties |
| Steroid Hormones | Side chain incorporation | Aldol-lactonization | Hormonal regulation |
| Terpene Lactones | Ring closure precursor | Radical cyclization | Cytotoxic activity |
| Polyketide Metabolites | Bioactive pharmacophore | Enzymatic resolution | Enzyme inhibition |
Enzymatic synthesis approaches have gained prominence in γ-lactone natural product derivatization due to their high selectivity and environmentally benign nature [11]. Three-step enzymatic cascades combining aldolase-catalyzed aldol reactions with alcohol dehydrogenase-mediated oxidations have demonstrated exceptional efficiency in producing optically pure δ-lactones [11]. The utilization of acetaldehyde as a starting material in conjunction with engineered Lactobacillus brevis aldolase variants has achieved yields exceeding 95% with excellent optical purity [11].
The application of palladium-catalyzed γ-lactonization methods has revolutionized the direct synthesis of functionalized lactones from carboxylic acid substrates [6]. These reactions proceed through carboxylate rebound mechanisms that ensure exclusive formation of the desired lactone products without competing pathways [6]. Isotopic labeling studies using oxygen-18 have confirmed the mechanistic pathway and demonstrated the synthetic utility of these transformations [6].
The development of functionalization strategies for (4S)-4-Propyloxolan-2-one derivatives has opened new avenues for agrochemical precursor synthesis, particularly in the context of crop protection agents and plant growth regulators [12] [13]. The versatile reactivity of the γ-lactone moiety enables diverse chemical transformations that can introduce various functional groups required for biological activity [14]. These functionalization approaches have proven essential for optimizing the pharmacological properties of agrochemical compounds while maintaining synthetic efficiency [15].
Ring-opening reactions represent one of the most fundamental functionalization strategies for propyloxolan-2-one derivatives [14]. These transformations typically involve nucleophilic attack at the carbonyl carbon, leading to the formation of hydroxy acids or amino acids depending on the nucleophile employed [14]. Amines, alcohols, and thiols serve as effective nucleophiles for these reactions, which generally proceed under mild conditions at temperatures ranging from room temperature to 80°C [16]. The resulting ring-opened products retain the stereochemical information from the original lactone and can be further elaborated through conventional synthetic methods [14].
Oxidative functionalization strategies have proven particularly valuable for introducing hydroxyl groups and other oxygen-containing functionalities into the propyloxolan-2-one framework [17]. Hydrogen peroxide, tert-butyl hydroperoxide, and peracids serve as effective oxidizing agents for these transformations [17]. The reactions typically proceed at temperatures between 0°C and 40°C, allowing for precise control over the extent of oxidation [17]. Multi-site programmable functionalization through controlled alkene isomerization has emerged as a powerful approach for introducing multiple functional groups with high regioselectivity [17].
Table 3: Functionalization Strategies for (4S)-4-Propyloxolan-2-one Derivatives
| Strategy Type | Reagents/Conditions | Products Formed | Typical Conditions |
|---|---|---|---|
| Ring-Opening Reactions | Amines, alcohols, thiols | Hydroxyl acids, amino acids | Room temperature to 80°C |
| Nucleophilic Substitution | Grignard reagents, organolithiums | Alkylated derivatives | -78°C to 0°C |
| Oxidative Functionalization | H₂O₂, TBHP, peracids | Hydroxylated lactones | 0°C to 40°C |
| Reduction Reactions | LiAlH₄, NaBH₄, catalytic hydrogenation | Saturated analogs | 0°C to reflux |
| Cross-Coupling Reactions | Pd/Ni catalysts, boronic acids | Arylated compounds | 80-120°C |
| Cycloaddition Reactions | Diels-Alder, 1,3-dipolar additions | Polycyclic structures | Room temperature to 150°C |
Cross-coupling reactions have emerged as powerful tools for introducing aromatic and heteroaromatic substituents into propyloxolan-2-one derivatives [15]. Palladium and nickel catalysts facilitate these transformations in conjunction with boronic acids, enabling the formation of carbon-carbon bonds under relatively mild conditions [15]. Temperature ranges of 80-120°C are typically employed for these reactions, with reaction times varying from several hours to overnight depending on the specific substrate and catalyst system [15].
The implementation of biocatalytic approaches for functionalization has gained significant attention due to their exceptional selectivity and environmental compatibility [18]. Baeyer-Villiger monooxygenases and hydrolases following the perhydrolase pathway have demonstrated remarkable efficiency in lactone functionalization reactions [18]. These enzymatic systems utilize molecular oxygen and reduced nicotinamide cofactors to achieve highly selective oxidative transformations [18]. The resulting products often exhibit superior enantiomeric purity compared to their chemically synthesized counterparts [18].